Phomoxanthone A
Overview
Description
Phomoxanthone A (PXA) is a toxic natural product that affects the mitochondria . It is the most toxic and the best studied of the naturally occurring phomoxanthones . PXA has recently been shown to induce rapid, non-canonical mitochondrial fission by causing the mitochondrial matrix to fragment while the outer mitochondrial membrane can remain intact .
Synthesis Analysis
The elucidation of the complete biosynthetic pathway of Phomoxanthone A was performed using a multi-disciplinary strategy . This involved affinity-based labelling using a Phomoxanthone A probe . Labelled proteins were pulled down and subjected to chemoproteomics analysis using LC-MS/MS .Molecular Structure Analysis
Phomoxanthone A has a chemical formula of C38H38O16 and a molar mass of 750.70 g/mol . It is a homodimer, meaning that it consists of two identical subunits . Both of these subunits are diacetylated tetrahydroxanthones, so two of their hydroxy groups have been replaced by acetyl groups .Chemical Reactions Analysis
PXA has been shown to elicit a strong release of Ca2+ from the mitochondria . It also depolarizes the mitochondria similarly to protonophoric uncouplers such as CCCP, yet unlike these, it does not increase but rather inhibits cellular respiration and electron transport chain activity .Physical And Chemical Properties Analysis
Phomoxanthone A is a yellow solid with a density of approximately 1.53 g/cm3 . It is not soluble in water but has good solubility in DMSO, although it is unstable . It has moderate solubility in EtOH .Scientific Research Applications
Antimalarial and Antitubercular Activities
Phomoxanthone A, along with its dimer Phomoxanthone B, was initially identified for its significant in vitro antimalarial and antitubercular activities. These compounds, isolated from the endophytic fungus Phomopsis sp., have shown potential as novel agents for treating these infectious diseases (Isaka et al., 2001).
Pro-apoptotic and Immunostimulatory Effects
Phomoxanthone A exhibits strong pro-apoptotic activity against a range of human cancer cell lines, including those resistant to cisplatin. It has also been identified as a potent activator of the immune system, including murine T lymphocytes, NK cells, and macrophages. This dual action suggests its utility in combating cancer cells and potentially overcoming resistance during chemotherapy (Rönsberg et al., 2013).
Targeting ATP Synthase
Research has shown that Phomoxanthone A targets ATP synthase, a critical enzyme in the mitochondrial electron transport chain. By inhibiting ATP synthase activity, Phomoxanthone A demonstrates a novel mechanism of action as an anti-cancer agent, highlighting its potential for further exploration in cancer therapy (Ali et al., 2022).
Inhibition of Protein Tyrosine Phosphatases
Phomoxanthone A and its dimer, Phomoxanthone B, have been identified as inhibitors of protein tyrosine phosphatases (PTPs), including SHP1, SHP2, and PTP1B. These enzymes play crucial roles in cellular signaling, and their inhibition by Phomoxanthones could provide a new approach to cancer therapy, particularly in tumor immunotherapy (Yang et al., 2020).
Targeting Carbamoyl-Phosphate Synthase 1
Another study identified carbamoyl-phosphate synthase 1 as a novel target of Phomoxanthone A. This enzyme is essential for mitochondrial function and nitrogen metabolism. The interaction between Phomoxanthone A and this enzyme offers insights into potential therapeutic applications in diseases associated with mitochondrial dysfunction and hyperammonemia (Ceccacci et al., 2020).
Antimicrobial and Antiparasitic Activities
Phomoxanthone A has demonstrated antimicrobial activities against various pathogenic bacteria and pronounced inhibitory effects against parasitic forms of Leishmania amazonensis and Trypanosoma cruzi. This suggests its potential as a lead compound for developing new treatments for bacterial infections and parasitic diseases (Ramos et al., 2022).
Safety And Hazards
properties
IUPAC Name |
[(3R,4R,4aR)-5-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38O16/c1-15-11-25(45)29-31(47)27-23(43)9-7-21(33(27)53-37(29,13-49-17(3)39)35(15)51-19(5)41)22-8-10-24(44)28-32(48)30-26(46)12-16(2)36(52-20(6)42)38(30,54-34(22)28)14-50-18(4)40/h7-10,15-16,35-36,43-44,47-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLZNQUALWMDDN-ACMZUNAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)COC(=O)C)OC(=O)C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@@]2([C@@H]1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@H]([C@H]([C@]6(O5)COC(=O)C)OC(=O)C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098707 | |
Record name | Phomoxanthone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401098707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phomoxanthone A | |
CAS RN |
359844-69-2 | |
Record name | Phomoxanthone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401098707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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